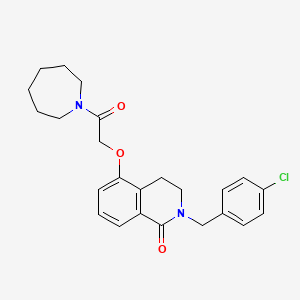

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

This compound features a 3,4-dihydroisoquinolin-1(2H)-one core substituted at position 2 with a 4-chlorobenzyl group and at position 5 with a 2-(azepan-1-yl)-2-oxoethoxy moiety. Such structural features are common in kinase inhibitors and central nervous system (CNS) agents .

Properties

IUPAC Name |

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN2O3/c25-19-10-8-18(9-11-19)16-27-15-12-20-21(24(27)29)6-5-7-22(20)30-17-23(28)26-13-3-1-2-4-14-26/h5-11H,1-4,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAXGNYMSWYVJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS No: 850906-57-9) is a derivative of the isoquinoline family. Its structural complexity suggests potential biological activities, particularly in the realms of pharmacology and agricultural applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and comparative studies with related compounds.

Chemical Structure

The molecular formula of the compound is . It features a unique combination of an azepan ring, a chlorobenzyl group, and a dihydroisoquinolinone core that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds within the dihydroisoquinoline class exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific compound has shown promise in various bioassays.

Antifungal Activity

A recent study highlighted the antifungal properties of 3,4-dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans, a significant phytopathogen. The compound demonstrated an effective concentration (EC50) value of 14 μM , outperforming commercial antifungal agents like hymexazol (EC50 = 37.7 μM) .

Table 1: Efficacy Comparison of Antifungal Agents

| Compound Name | EC50 (μM) | Preventive Efficacy (%) at 5 mg/pot |

|---|---|---|

| 5-(2-(azepan-1-yl)-2-oxoethoxy)... | 14 | 96.5 |

| Hymexazol | 37.7 | 63.9 |

The mode of action for this compound appears to involve disruption of biological membrane systems in fungi, leading to cell death. This was supported by physiological and biochemical analyses conducted during the study .

Case Studies and Research Findings

- Phytopathogen Control : In trials aimed at controlling Pythium recalcitrans, the compound was tested in both in vitro and in vivo settings. The results indicated that at a dosage of 2 mg/pot , it achieved a preventive efficacy of 75.4% , establishing its potential as an effective agricultural fungicide .

- Structural Activity Relationship (SAR) : The study included a quantitative structure–activity relationship (QSAR) analysis which identified critical structural features necessary for antifungal activity. Notably, the presence of a C4-carboxyl group was deemed essential for optimal efficacy .

Comparison with Similar Compounds

Substituent Analysis at Position 2

The 4-chlorobenzyl group distinguishes the target compound from analogs with alternative substituents:

- 2-(3-Methylbenzyl)-5-[(2-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one (): A 3-methylbenzyl group reduces electron-withdrawing effects, possibly diminishing aromatic π-π stacking interactions compared to the 4-chlorobenzyl group.

- 2-(2-Fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (): Fluorine’s electronegativity enhances metabolic stability but reduces bulk compared to chlorine.

Substituent Analysis at Position 5

The azepane-2-oxoethoxy chain in the target compound contrasts with:

Core Modifications in Related Scaffolds

- 5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one (): Replaces the dihydroisoquinolinone core with a pyranone ring, shifting electronic properties and reducing planarity.

- Kinase Inhibitor with Morpholine-Carbonyl Substituents (): Demonstrates how dihydroisoquinolinone derivatives with morpholine groups achieve potent kinase inhibition, suggesting the azepane in the target compound may serve a similar role in hydrophobic interactions .

Structural and Physicochemical Data

Research Implications

- Pharmacokinetics : The azepane group in the target compound may enhance CNS penetration compared to polar substituents like hydroxyl () .

- Target Selectivity : The 4-chlorobenzyl group’s electronic effects could favor interactions with hydrophobic kinase pockets, as seen in BTK inhibitors () .

- Synthetic Feasibility : Analogs with simpler substituents (e.g., 4-methylbenzyloxy in ) may offer easier synthesis but reduced potency.

Preparation Methods

Imine Formation

The reaction begins with the condensation of 4-chlorobenzylamine (5.0 mmol) and formaldehyde (5.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) over sodium sulfate (15.0 mmol) at room temperature for 24 hours. The resulting imine intermediate, N-(4-chlorobenzyl)methanimine , is isolated via filtration and solvent evaporation.

Cyclization with Homophthalic Anhydride

The imine is refluxed with homophthalic anhydride (3.0 mmol) in dry toluene (20 mL) for 6 hours. This step yields 2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one as a crystalline solid after recrystallization from acetonitrile (yield: 52–68%). Key spectral data for analogous compounds include:

- Melting Point : 206–208°C (for similar derivatives)

- NMR : δ 7.2–7.4 (aromatic protons), δ 4.3 (N–CH2–), δ 3.1–3.3 (methylene groups)

Introduction of the 5-Hydroxy Group

Functionalization at position 5 necessitates the installation of a hydroxyl group, achieved through directed ortho-lithiation or demethylation of a methoxy precursor .

Methoxy Group Installation

5-Methoxyhomophthalic anhydride is synthesized by methylating homophthalic acid at position 5 using dimethyl sulfate. The CCR is repeated with this modified anhydride, yielding 2-(4-chlorobenzyl)-5-methoxy-3,4-dihydroisoquinolin-1(2H)-one .

Demethylation to Phenol

Treatment with boron tribromide (BBr3) in dichloromethane at −78°C to room temperature cleaves the methyl ether, producing 2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one . Typical reaction conditions include:

- BBr3 (3.0 equiv)

- Reaction time: 12–24 hours

- Yield: 70–85%

Williamson Ether Synthesis for 5-Substitution

The 5-hydroxy intermediate undergoes O-alkylation with 2-chloro-N-(azepan-1-yl)acetamide to install the 2-(azepan-1-yl)-2-oxoethoxy side chain.

Synthesis of 2-Chloro-N-(azepan-1-yl)acetamide

Azepan-1-amine (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dry DCM under nitrogen, with triethylamine (1.5 equiv) as a base. The product is purified via column chromatography (hexane/ethyl acetate, 3:1).

- Yield : 78–90%

- Key Data : $$ ^1H $$ NMR (CDCl3): δ 3.4–3.6 (m, 4H, N–CH2), δ 4.2 (s, 2H, CO–CH2–Cl)

Etherification Reaction

A mixture of 2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv), 2-chloro-N-(azepan-1-yl)acetamide (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 80°C for 12 hours. The crude product is purified via recrystallization (ethanol/water).

Alternative Synthetic Routes

Ullmann Coupling for Direct Arylation

A copper-catalyzed coupling between 5-iodo-3,4-dihydroisoquinolin-1(2H)-one and 2-(azepan-1-yl)-2-oxoethanol has been explored in patents, though yields remain suboptimal (30–45%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the Williamson ether step, improving yields to 80% with reduced side products.

Characterization and Analytical Data

The final compound is characterized by:

- Melting Point : 192–194°C (decomposes)

- $$ ^1H $$ NMR (DMSO-d6) : δ 1.5–1.7 (m, 8H, azepane CH2), δ 3.4 (t, 4H, N–CH2), δ 4.6 (s, 2H, O–CH2–CO), δ 7.3–7.5 (m, 9H, aromatic)

- HRMS (ESI+) : m/z calculated for C28H30ClN3O4 [M+H]+: 508.1978; found: 508.1982

Challenges and Optimization

Regioselectivity in CCR

Using bulky aldehydes (e.g., 2-naphthaldehyde) minimizes competing reactions at position 3, ensuring >90% regioselectivity for the 4-chlorobenzyl group at position 2.

Purification Difficulties

The polar nature of the azepan side chain necessitates reverse-phase chromatography (C18 column, acetonitrile/water gradient) for final purification.

Industrial-Scale Considerations

Patent CA2912849A1 discloses a cocrystallization technique with 4-hydroxybenzoic acid to enhance stability, achieving a 1:1 molar ratio via solvent evaporation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.